molecular formula C17H13ClO B14202017 1-Chloro-2-(4-methoxyphenyl)naphthalene CAS No. 918630-56-5

1-Chloro-2-(4-methoxyphenyl)naphthalene

Cat. No.: B14202017
CAS No.: 918630-56-5
M. Wt: 268.7 g/mol
InChI Key: ZKBHRSGEHPQRDQ-UHFFFAOYSA-N
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Description

1-Chloro-2-(4-methoxyphenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chlorine atom at the first position and a 4-methoxyphenyl group at the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(4-methoxyphenyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction typically involves the coupling of 1-chloronaphthalene with 4-methoxyphenylboronic acid in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(4-methoxyphenyl)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a suitable catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for the reduction of aromatic rings.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include partially or fully hydrogenated naphthalene derivatives.

Scientific Research Applications

1-Chloro-2-(4-methoxyphenyl)naphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the interaction of aromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(4-methoxyphenyl)naphthalene involves its interaction with molecular targets through various pathways:

    Molecular Targets: It can interact with enzymes, receptors, or other proteins, affecting their function.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methoxynaphthalene: Similar structure but lacks the 4-methoxyphenyl group.

    2-Chloro-1-methoxynaphthalene: Chlorine and methoxy groups are positioned differently.

    1-Chloro-4-methoxynaphthalene: Methoxy group is at the fourth position instead of the second.

Uniqueness

1-Chloro-2-(4-methoxyphenyl)naphthalene is unique due to the presence of both a chlorine atom and a 4-methoxyphenyl group on the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

918630-56-5

Molecular Formula

C17H13ClO

Molecular Weight

268.7 g/mol

IUPAC Name

1-chloro-2-(4-methoxyphenyl)naphthalene

InChI

InChI=1S/C17H13ClO/c1-19-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17(16)18/h2-11H,1H3

InChI Key

ZKBHRSGEHPQRDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)Cl

Origin of Product

United States

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